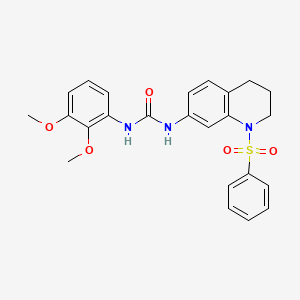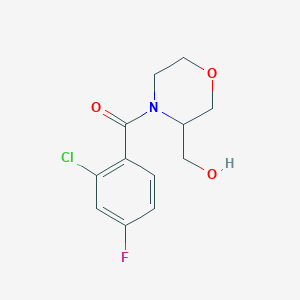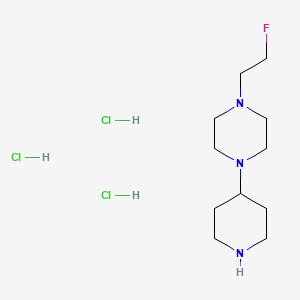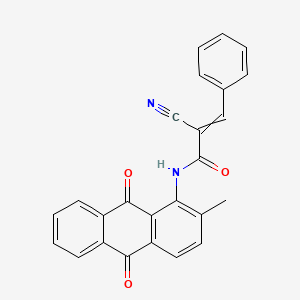![molecular formula C20H17F3N4O3 B2666403 N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2415471-70-2](/img/structure/B2666403.png)
N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound featuring a pyrazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with 2-(trifluoromethyl)aniline under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the desired ethanediamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability by forming strong interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide: shares similarities with other pyrazole derivatives and trifluoromethylated compounds.
Indole derivatives: Known for their broad-spectrum biological activities.
Imidazole derivatives: Widely used in medicinal chemistry for their therapeutic properties.
Uniqueness
The unique combination of a pyrazole ring and a trifluoromethyl group in N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide provides enhanced stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)15-4-1-2-5-16(15)26-19(30)18(29)24-12-17(28)13-6-8-14(9-7-13)27-11-3-10-25-27/h1-11,17,28H,12H2,(H,24,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBACNGBRKDCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2666320.png)
![1-[3-(1H-tetrazol-1-yl)phenyl]ethanol](/img/structure/B2666321.png)

![[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2666325.png)

![Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666329.png)

![[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-](/img/structure/B2666331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2666332.png)
![3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine](/img/structure/B2666334.png)
![2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2666335.png)
![5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666337.png)

![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B2666343.png)
